Alloxanthin

Description

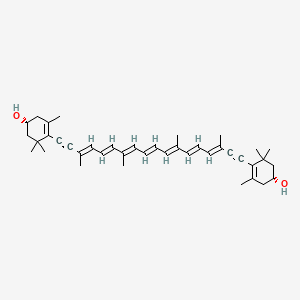

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-20,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVICWXUADSCSLL-DDEWRDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(CC(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C#CC2=C(C[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321358 | |

| Record name | (1R)-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28380-31-6 | |

| Record name | Alloxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28380-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028380316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G15L7OO8SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Alloxanthin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Alloxanthin. It includes detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows to support advanced research and development.

Core Chemical Identity of this compound

This compound is a naturally occurring carotenoid pigment belonging to the xanthophyll subclass. It is characterized by a long conjugated polyene chain responsible for its antioxidant properties and distinct color.

1.1. Chemical Structure

The chemical structure of this compound is defined by its IUPAC name: (1R)-4-[(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-1,17-diynyl]-3,5,5-trimethylcyclohex-3-en-1-ol.[1][2][3] The structure features two hydroxylated cyclohexene (B86901) rings at either end of a C40 backbone.

1.2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C40H52O2 | [1][2][4][5] |

| Molecular Weight | 564.8 g/mol | [1][2][6] |

| CAS Number | 28380-31-6 | [1][2][4] |

| Appearance | Yellow-orange pigment | [7] |

| Melting Point | 188-190 °C | [6][8] |

| Boiling Point | ~705 °C | [2][5][9] |

| Density | ~1.03 g/cm³ | [2][6] |

| Solubility | Soluble in organic solvents like acetone (B3395972) and ethanol | [7][10] |

| Synonyms | Cynthiaxanthin, Pectenoxanthin, Cryptomonaxanthin, (3R,3'R)-7,7',8,8'-Tetradehydro-β,β-carotene-3,3'-diol | [1][6] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on various spectroscopic techniques.

| Spectroscopic Data | Details | Reference(s) |

| UV-Vis Spectroscopy | In acetone, this compound exhibits absorption maxima at approximately 428, 454, and 483 nm. | [7] |

| Mass Spectrometry | LC-ESI-QTOF analysis shows a precursor adduct [M+H]+ at m/z 565.4040. | [1] |

| NMR Spectroscopy | ¹H-NMR and ¹³C-NMR spectra are used for detailed structural analysis, revealing characteristic shifts for the polyene chain and terminal rings. | [2] |

Experimental Protocols

3.1. Extraction and Purification of this compound from Algae

This protocol provides a general methodology for the extraction and purification of this compound from algal sources, such as cryptomonads.

3.1.1. Materials and Reagents

-

Lyophilized algal biomass

-

Acetone (100%)

-

Diatomaceous earth

-

Nitrogen gas

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

3.1.2. Extraction Procedure

-

Homogenize the lyophilized algal biomass with cold 100% acetone and a small amount of diatomaceous earth in a blender.

-

Perform the extraction under dim light to prevent photodegradation of carotenoids.

-

Filter the homogenate to separate the solid residue.

-

Repeat the extraction process with fresh acetone until the residue is colorless.

-

Pool the acetone extracts and concentrate them using a rotary evaporator at a temperature below 40°C.

-

Dry the concentrated extract under a stream of nitrogen gas.

3.1.3. HPLC Purification

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution system with solvents such as acetonitrile (B52724) and methanol.

-

Detection: A photodiode array (PDA) detector set at the maximum absorption wavelength of this compound (~454 nm).

-

Injection Volume: 20 µL of the resuspended extract.

-

Collect the fraction corresponding to the this compound peak for further analysis.

3.2. Characterization by LC-MS

-

Chromatography: Utilize an HPLC system with a C18 column.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer.

-

Data Analysis: Identify the protonated molecule [M+H]⁺ and analyze its fragmentation pattern to confirm the structure.

Biosynthesis and Biological Significance

4.1. Biosynthesis of this compound

This compound is synthesized in algae through the general carotenoid biosynthesis pathway, which starts from isopentenyl pyrophosphate (IPP).

4.2. Biological Activities and Signaling Pathways

This compound, like other carotenoids, exhibits significant antioxidant and anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways.

The antioxidant activity of carotenoids is attributed to their ability to quench reactive oxygen species (ROS). This action helps to mitigate oxidative stress, which is implicated in numerous chronic diseases.

The anti-inflammatory effects of structurally similar carotenoids like astaxanthin (B1665798) are known to be mediated through the downregulation of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] By inhibiting these pathways, carotenoids can reduce the production of inflammatory cytokines.

References

- 1. This compound | C40H52O2 | CID 6443740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Oxidant and Anti-Inflammatory Effects of Astaxanthin on Gastrointestinal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. vocab.nerc.ac.uk [vocab.nerc.ac.uk]

- 10. jams.squ.edu.om [jams.squ.edu.om]

Alloxanthin molecular formula and weight

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides core molecular information for Alloxanthin, a carotenoid pigment of interest in various scientific and pharmaceutical research fields. The data presented herein is compiled from verified chemical databases to ensure accuracy and reliability for professional use.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for a range of applications, including analytical chemistry, molecular modeling, and formulation development.

| Parameter | Value | Citations |

| Molecular Formula | C40H52O2 | [1][2][3][4][5] |

| Molecular Weight | 564.8 g/mol | [1] |

| Alternate Molecular Weight 1 | 564.84 g/mol | [2][3][4] |

| Alternate Molecular Weight 2 | 564.80 g/mol | [5] |

References

- 1. This compound | C40H52O2 | CID 6443740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound(AS) (In Solution) | LGC Standards [lgcstandards.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 28380-31-6 | DBA38031 | Biosynth [biosynth.com]

Alloxanthin: A Technical Guide to its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxanthin, a C40 acetylenic carotenoid, holds significant interest within the scientific community due to its unique chemical structure and promising biological activities. First isolated from the algal class Cryptophyceae, it was the pioneering discovery of a naturally occurring acetylenic carotenoid. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical and spectroscopic properties, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological activities, with a focus on its antioxidant and anti-inflammatory mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this marine-derived pigment.

Discovery and History

The history of carotenoid research dates back to the 19th century, with the isolation of pigments from various natural sources.[1] this compound (1) was first isolated from flagellates of the algal class Cryptophyceae and was the first natural acetylenic carotenoid to be discovered.[2][3][4] Its structure was determined to be 7,8,7′,8′-tetradehydro-β,β-carotene-3,3′-diol through mass spectrometry (MS), infrared (IR), and proton nuclear magnetic resonance (¹H-NMR) spectroscopy.[3][4] Subsequently, carotenoids named cynthiaxanthin and pectenoxanthin, isolated from the tunicate Cynthia rorezi and the giant scallop Pecten maximus respectively, were found to be identical to this compound.[4] The absolute configuration of this compound from algae was determined to be (3R,3'R).[4][5] While the (3R,3'R)-stereoisomer is the most common, mixtures of three stereoisomers, including (3S,3'S) and meso-alloxanthin, have been found in some aquatic animals.[6]

Physicochemical and Spectroscopic Properties

This compound is a yellow-orange pigment with the molecular formula C40H52O2 and a molecular weight of 564.8 g/mol .[7][8] Its structure features a long polyene chain with two acetylenic bonds, which are responsible for its unique spectroscopic properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C40H52O2 | [7][8] |

| Molecular Weight | 564.8 g/mol | [7] |

| Melting Point | 188 °C | [9] |

| Boiling Point | 705 °C | [9] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | Reference(s) |

| UV-Vis | Acetone | (428), 454.3, 483.5 | 141,000 (at 454 nm) | [10] |

| UV-Vis | Ethanol | (427), 450, 478 | Not Reported | [10] |

| UV-Vis | Diethyl ether | (430), 451, 480 | Not Reported | [10] |

| UV-Vis | Hexane | (427), 451, 482 | Not Reported | [10] |

| Mass Spectrometry (LSIMS) | - | m/z 564 (M⁺) | - | [11] |

Note: Values in parentheses indicate shoulder peaks.

Experimental Protocols

Isolation of this compound from Aquatic Animals

The following is a general protocol for the isolation of this compound from aquatic animal tissues.[4][6]

3.1.1. Extraction

-

Homogenize the animal tissue with acetone.

-

Partition the extract between a mixture of diethyl ether and n-hexane (1:1, v/v) and water in a separatory funnel.

-

Collect the organic phase and evaporate the solvent.

3.1.2. Saponification

-

Dissolve the dried extract in 5% potassium hydroxide (B78521) in methanol.

-

Stir the mixture at room temperature for 2 hours to saponify chlorophylls (B1240455) and esters.

3.1.3. Purification

-

Extract the unsaponifiable compounds (including this compound) from the reaction mixture with a diethyl ether/n-hexane mixture (1:1, v/v) after the addition of water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

Subject the residue to silica (B1680970) gel column chromatography, eluting with an increasing percentage of diethyl ether in n-hexane.

-

Further purify the this compound-containing fraction by High-Performance Liquid Chromatography (HPLC) on a silica gel column with an acetone/n-hexane (3:7, v/v) mobile phase.[6]

Synthesis of (3R,3'R)-Alloxanthin

A stereoselective total synthesis of (3R,3'R)-alloxanthin has been achieved via a Wittig condensation.[2] The following is a summarized protocol.

3.2.1. Wittig Condensation

-

React the C15-acetylenic tri-n-butylphosphonium salt with C10-dialdehyde in the presence of sodium methoxide (B1231860) in dichloromethane (B109758) at room temperature.[2][11]

-

Monitor the reaction for the formation of the all-E condensed product.

3.2.2. Purification

-

Purify the reaction mixture using column chromatography to isolate the all-E this compound.

HPLC Analysis of this compound Stereoisomers

The separation and analysis of this compound stereoisomers can be achieved using a chiral HPLC column.[6][9]

-

Column: CHIRALPAK AD-H (Daicel) or equivalent.[9]

-

Mobile Phase: A suitable mixture of solvents, such as n-hexane and ethanol, to achieve separation of the (3R,3'R), (3S,3'S), and meso isomers.

-

Detection: UV-Vis detector at the absorption maximum of this compound (around 454 nm).

Mandatory Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, primarily as an antioxidant and anti-inflammatory agent.[9]

Antioxidant Activity

As a carotenoid, this compound possesses potent antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.[9] This activity is attributed to its long conjugated polyene chain, which can effectively delocalize and stabilize unpaired electrons. The presence of two triple bonds in its backbone has been shown to influence its excited state dynamics, resulting in a longer S1 lifetime compared to its non-acetylenic analog, zeaxanthin.[12]

Anti-inflammatory Activity

Studies have shown that this compound can suppress the expression of pro-inflammatory genes. In a study using murine macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS), all-trans this compound and its 9-cis isomer significantly suppressed the mRNA expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[2] The suppressive effects of this compound were found to be more potent than those of β-carotene and zeaxanthin.[2]

While the precise signaling pathways modulated by this compound are still under investigation, its ability to downregulate these key pro-inflammatory mediators strongly suggests an interaction with major inflammatory signaling cascades. A plausible mechanism, based on the known actions of other carotenoids like astaxanthin (B1665798) and fucoxanthin, is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Applications in Drug Development

The potent antioxidant and anti-inflammatory properties of this compound make it a promising candidate for further investigation in drug development. Its ability to mitigate oxidative stress and inflammation suggests potential therapeutic applications in a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, bioavailability, and safety profile in humans.

Conclusion

This compound is a unique acetylenic carotenoid with a rich history and significant biological potential. This technical guide has provided a comprehensive overview of its discovery, chemical and physical properties, and methods for its study. The detailed experimental protocols and summary of its biological activities are intended to facilitate further research into this fascinating molecule. As our understanding of the molecular mechanisms underlying its antioxidant and anti-inflammatory effects grows, so too will the potential for its application in the pharmaceutical and nutraceutical industries.

References

- 1. The Regulation of the NF-κB p65 and Nrf2/HO-1 Signaling Pathways by Fucoxanthin in Human THP-1 Monocyte Macrophages Under a Lipopolysaccharide-Induced Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppressive effects of this compound and diatoxanthin from Halocynthia roretzi on LPS-induced expression of pro-inflammatory genes in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications [mdpi.com]

- 4. Synthesis of (3S,3′S)- and meso-Stereoisomers of this compound and Determination of Absolute Configuration of this compound Isolated from Aquatic Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extraction and purification of high-value metabolites from microalgae: essential lipids, astaxanthin and phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of NF-κB signaling pathway by astaxanthin supplementation for prevention of heat stress-induced inflammatory changes and apoptosis in Karan Fries heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Astaxanthin inhibits cytokines production and inflammatory gene expression by suppressing IκB kinase-dependent nuclear factor κB activation in pre and postpartum Murrah buffaloes during different seasons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

The Alloxanthin Biosynthesis Pathway in Cryptophytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptophytes represent a unique algal lineage, distinguished by their characteristic light-harvesting pigment-protein complexes and a unique carotenoid composition dominated by alloxanthin. This compound, an acetylenic carotenoid, plays a crucial role in the photobiology of these organisms and has garnered interest for its potential pharmaceutical applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in cryptophytes. While the complete enzymatic cascade remains an active area of research, this document synthesizes the available evidence to propose a putative pathway, details relevant quantitative data, and provides established experimental protocols for the study of this fascinating molecule.

Introduction to this compound and Cryptophytes

Cryptophytes are a phylum of unicellular algae found in both marine and freshwater environments. They are notable for possessing a complex plastid of red algal origin, which contains chlorophylls (B1240455) a and c₂, as well as phycobiliproteins.[1] The major carotenoid in cryptophytes is this compound, a xanthophyll characterized by the presence of two acetylenic (triple) bonds in its polyene chain.[2][3] This unique structure contributes to its light-harvesting properties and distinguishes it from the more common carotenoids found in other algal groups.[2] this compound is often used as a biomarker for the presence of cryptophytes in aquatic ecosystems.[2]

The General Carotenoid Biosynthesis Pathway

The biosynthesis of this compound begins with the general carotenoid pathway, which is conserved across photosynthetic organisms. This pathway starts with the synthesis of the C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), primarily through the methylerythritol 4-phosphate (MEP) pathway in the plastids of algae.[4][5]

The subsequent key steps leading to the precursor of this compound are:

-

Phytoene (B131915) Synthesis: Two molecules of geranylgeranyl pyrophosphate (GGPP) are condensed to form the first C40 carotenoid, phytoene. This reaction is catalyzed by the enzyme phytoene synthase (PSY) , which is a critical rate-limiting step in the pathway.[6][7]

-

Desaturation and Isomerization: A series of desaturation and isomerization reactions convert phytoene into lycopene. This process involves several enzymes, including phytoene desaturase (PDS) , ζ-carotene desaturase (ZDS) , and carotene isomerase (CRTISO) , which introduce conjugated double bonds, forming the characteristic chromophore of carotenoids.[6][8]

-

Cyclization: Lycopene is then cyclized at both ends to form β-carotene. This reaction is catalyzed by lycopene β-cyclase (LCYB) .[9][10]

-

Hydroxylation: The final step in the formation of the putative precursor for this compound is the hydroxylation of β-carotene at the 3 and 3' positions to form zeaxanthin (B1683548) . This reaction is catalyzed by β-carotene hydroxylase (BCH) .[11][12]

Proposed Biosynthesis Pathway of this compound from Zeaxanthin

The precise enzymatic steps converting zeaxanthin to this compound in cryptophytes have not yet been fully elucidated. However, based on the chemical structures and the absence of epoxy or allenic carotenoid intermediates in cryptophytes, a direct oxidative conversion is the most plausible hypothesis.[3] This proposed pathway involves the introduction of two acetylenic bonds into the zeaxanthin molecule.

The formation of the acetylenic group is thought to occur through the oxidation of the C-7,8 and C-7',8' double bonds in the β-ionone rings of zeaxanthin. This is a chemically plausible transformation, though the specific enzyme(s) responsible, putatively a "zeaxanthin acetylenase" or a specific type of desaturase/oxygenase, have not been identified in cryptophytes.

The proposed reaction is as follows:

Zeaxanthin → this compound

This conversion represents a significant area for future research, including the identification and characterization of the novel enzymes involved.

Below is a DOT language script for a Graphviz diagram illustrating the proposed this compound biosynthesis pathway.

Caption: Proposed this compound biosynthesis pathway in cryptophytes.

Quantitative Data

The concentration of this compound and other pigments can vary significantly between different cryptophyte species and in response to environmental conditions such as light intensity.[13] The following tables summarize representative quantitative data from the literature.

Table 1: Pigment Content in Selected Cryptophyte Species

| Cryptophyte Species | This compound Content (mg g⁻¹ dry weight) | Other Major Pigments | Reference |

| Rhodomonas salina | Varies with culture conditions | Chlorophyll a, Chlorophyll c₂, Ccrocoxanthin | [14] |

| Cryptomonas sp. | Significantly higher than Guinardia sp. | Chlorophyll a, Chlorophyll b | [2] |

| Hemiselmis sp. | Present | Chlorophyll a, Chlorophyll c₂ | [2] |

| Teleaulax acuta | Present | Chlorophyll a, Chlorophyll c₂ | [2] |

| Chroomonas placoidea | Present | Chlorophyll a, Chlorophyll c₂ | [2] |

Table 2: Influence of Light Conditions on Pigment Content in Cryptomonas pyrenoidifera

| Light Condition | Phycoerythrin (mg g⁻¹ DW) | Phenolic Content (mg g⁻¹ DW) | Reference |

| White Light (Control) | ~200 | ~50 | [13] |

| Green Light | ~345 | ~69 | [13] |

| Blue Light | ~150 | ~60 | [13] |

Note: Direct quantitative comparisons of this compound under these specific light conditions were not provided in the cited source.

Experimental Protocols

The study of the this compound biosynthesis pathway requires reliable methods for the extraction, separation, and quantification of carotenoids. The following protocols are adapted from established methods for algal pigment analysis and can be applied to research on cryptophytes.

Protocol for Carotenoid Extraction from Cryptophytes

This protocol is a general guideline and may require optimization depending on the specific cryptophyte species and the research objectives.

-

Cell Harvesting: Harvest cryptophyte cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Cell Lysis: Resuspend the cell pellet in a suitable solvent. Due to the lack of a rigid cell wall in many cryptophytes, vigorous disruption methods may not be necessary. Sonication or bead beating in a solvent like acetone (B3395972) or a mixture of acetone and methanol (B129727) is often sufficient.

-

Solvent Extraction:

-

Add 100% acetone to the cell pellet.

-

Vortex or sonicate the mixture until the pellet is colorless.

-

Centrifuge at 5,000 x g for 5 minutes to pellet the cell debris.

-

Carefully transfer the supernatant containing the pigments to a new tube.

-

Repeat the extraction process with fresh solvent until the pellet is white.

-

Pool the supernatants.

-

-

Solvent Evaporation: Evaporate the solvent from the pooled supernatant under a gentle stream of nitrogen gas in the dark.

-

Reconstitution: Reconstitute the dried pigment extract in a small, precise volume of a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile, methanol, and ethyl acetate).

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.

Safety Precaution: Work with organic solvents in a well-ventilated fume hood.

Protocol for HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the standard method for separating and quantifying carotenoids.

-

HPLC System: A reversed-phase HPLC system equipped with a C18 or C30 column is suitable for carotenoid analysis.

-

Mobile Phase: A gradient elution with a mobile phase consisting of solvents such as acetonitrile, methanol, water, and ethyl acetate (B1210297) is commonly used. The exact gradient program will need to be optimized for the specific column and set of pigments being analyzed.[15][16]

-

Detection: A PDA detector should be used to monitor the elution of pigments. This compound has a characteristic absorption spectrum with maxima around 430, 454, and 484 nm in ethanol.

-

Quantification:

-

Identify the this compound peak based on its retention time and absorption spectrum compared to an authentic standard.

-

Quantify the amount of this compound by integrating the peak area at a specific wavelength (e.g., 454 nm) and comparing it to a calibration curve generated with known concentrations of an this compound standard.

-

Below is a DOT language script for a Graphviz diagram illustrating a general experimental workflow for this compound analysis.

References

- 1. frontiersin.org [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. scholarworks.uttyler.edu [scholarworks.uttyler.edu]

- 4. MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathways of carotenoid biosynthesis in bacteria and microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]

- 8. Engineering the β-Carotene Metabolic Pathway of Microalgae Dunaliella To Confirm Its Carotenoid Synthesis Pattern in Comparison To Bacteria and Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gene expression analysis of enzymes of the carotenoid biosynthesis pathway involved in β-cryptoxanthin accumulation in wild raspberry, Rubus palmatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The zeaxanthin biosynthesis enzyme beta-carotene hydroxylase is involved in myxoxanthophyll synthesis in Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. archimer.ifremer.fr [archimer.ifremer.fr]

- 15. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]

- 16. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

The Biological Functions of Alloxanthin in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloxanthin, a unique acetylenic carotenoid, is a principal pigment in cryptophyte algae and has been identified in certain dinoflagellates, likely as a result of endosymbiotic events.[1] This xanthophyll plays a critical role in the survival and photosynthetic efficiency of these marine organisms, primarily through its functions in light harvesting and photoprotection.[2][3] Its distinct structure and potent antioxidant properties also make it a compound of significant interest for pharmacological and nutraceutical applications.[4][5] This technical guide provides an in-depth overview of the biological functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Biological Functions of this compound

Light Harvesting

This compound is an integral component of the light-harvesting complexes (LHCs) in cryptophytes, specifically the this compound chlorophyll (B73375) a/c-binding proteins (ACPs).[3][6] These complexes are embedded in the thylakoid membrane and work in conjunction with water-soluble phycobiliproteins located in the thylakoid lumen to capture light energy across a broad spectrum.[7] this compound efficiently absorbs light in the blue-green region of the spectrum, a wavelength range that is often prevalent in the aquatic environments inhabited by cryptophytes.[7] The energy absorbed by this compound is then transferred to chlorophyll a, the primary photosynthetic pigment, via a cascade of energy transfer events within the photosystems. This broadens the absorption spectrum of the algae, allowing for efficient photosynthesis even in low-light conditions.[7]

Photoprotection

In addition to its role in light harvesting, this compound is crucial for protecting the photosynthetic apparatus from photodamage under high-light conditions. While cryptophytes do not exhibit a conventional xanthophyll cycle involving the de-epoxidation of violaxanthin (B192666) to zeaxanthin, they do possess a robust mechanism of non-photochemical quenching (NPQ).[2][8] NPQ is the process by which excess light energy is dissipated as heat, preventing the formation of harmful reactive oxygen species (ROS). In cryptophytes, NPQ is a rapid and reversible process that is thought to involve conformational changes within the ACPs, triggered by a low pH gradient across the thylakoid membrane.[5][8] While the precise molecular mechanism is still under investigation, it is believed that this compound plays a direct or indirect role in this energy dissipation process.[9]

Antioxidant Activity

Carotenoids, including this compound, are well-known for their antioxidant properties, which stem from their conjugated double-bond systems that can effectively quench singlet oxygen and scavenge other ROS.[4] This antioxidant capacity is vital for protecting cellular components, such as lipids, proteins, and nucleic acids, from oxidative damage. The antioxidant potential of this compound makes it a promising candidate for applications in the pharmaceutical and nutraceutical industries, where there is a growing demand for natural and effective antioxidants.[5][10]

Quantitative Data on this compound

| Parameter | Species/Extract | Condition | Value | Reference(s) |

| This compound Content | Cryptomonas sp. | Not specified | Significantly higher than in Guinardia sp. | [11] |

| This compound to Chl a Ratio | Various cryptophytes | High light | Increased ratio | [2] |

| Antioxidant Activity (DPPH) | Macaranga hypoleuca butanol fraction | N/A | IC50: 16.78 µg/mL | [12] |

| Antioxidant Activity (ABTS) | Macaranga hypoleuca ethyl acetate (B1210297) fraction | N/A | IC50: 2.10 µg/mL | [12] |

| Antioxidant Activity (FRAP) | Macaranga hypoleuca butanol fraction | N/A | IC50: 0.48 µg/mL | [12] |

Note: The antioxidant activity data presented is for plant extracts and is provided as an illustration of typical values obtained from these assays. Further research is needed to determine the specific antioxidant capacity of isolated this compound.

Experimental Protocols

Pigment Extraction and Quantification by HPLC

Objective: To extract and quantify this compound and other pigments from marine algal biomass.

Materials:

-

Lyophilized algal biomass

-

100% Acetone (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized distilled water (DDW)

-

Ethyl acetate (HPLC grade)

-

Canthaxanthin (B1668269) (internal standard)

-

Centrifuge and tubes

-

HPLC system with a C18 column and a photodiode array (PDA) detector

Procedure:

-

Extraction:

-

Weigh approximately 10-20 mg of lyophilized algal biomass into a centrifuge tube.

-

Add 3 mL of 100% acetone.[13]

-

Add a known concentration of canthaxanthin as an internal standard.[13]

-

Vortex the sample to ensure thorough mixing.

-

Extract for 24-48 hours at -20°C in the dark.[13]

-

Centrifuge at 1,500 rpm for 5 minutes to pellet the cell debris.[13]

-

Carefully transfer the supernatant to a clean tube.

-

-

HPLC Analysis:

-

Combine 1 mL of the pigment extract with 300 µL of DDW in an autosampler vial.[13]

-

Inject 100 µL of the sample onto a C18 column (e.g., Waters, 150 x 4.6 mm, 5 µm particle size).[13]

-

Use a solvent gradient for pigment separation. A typical gradient might be:

-

Solvent A: 80:20 Methanol: 0.5 M Ammonium Acetate

-

Solvent B: 90:10 Acetonitrile:Water

-

Solvent C: 100% Ethyl Acetate

-

A linear gradient from 90% A to 100% B, followed by a gradient to 90% C, and then a return to initial conditions.[13]

-

-

Set the flow rate to 1 mL/min.[13]

-

Monitor the absorbance at 436 nm for pigment detection.[13]

-

Identify this compound and other pigments by comparing their retention times and absorption spectra with those of pure standards.

-

Quantify the pigments by integrating the peak areas and using the internal standard for correction.

-

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of an this compound-containing extract.

Procedure:

-

Prepare a stock solution of the algal extract in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the extract.

-

Prepare a solution of DPPH in the same solvent.

-

In a 96-well plate, add a specific volume of each extract dilution to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals).[12]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Objective: To measure the ability of an this compound-containing extract to scavenge the ABTS radical cation.

Procedure:

-

Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[12]

-

Dilute the ABTS radical cation solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).[12]

-

Prepare a series of dilutions of the algal extract.

-

Add a small volume of each extract dilution to the ABTS radical cation solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[12]

-

Calculate the percentage of inhibition and determine the IC50 value.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

Objective: To assess the ability of an this compound-containing extract to reduce ferric ions.

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.[4][6]

-

Prepare a series of dilutions of the algal extract.

-

In a 96-well plate, add a small volume of each extract dilution to the wells.

-

Add the FRAP reagent to each well and mix.

-

Incubate the plate at 37°C for a specified time (e.g., 4 minutes).[6]

-

Measure the absorbance at 593 nm.[6]

-

Create a standard curve using a known antioxidant (e.g., Trolox) and express the results as Trolox equivalents.

Measurement of Non-Photochemical Quenching (NPQ)

Objective: To measure the photoprotective capacity of cryptophyte algae by quantifying NPQ.

Materials:

-

Algal culture

-

Pulse Amplitude Modulated (PAM) fluorometer

-

Dark adaptation chamber

Procedure:

-

Dark Adaptation: Dark-adapt the algal sample for at least 15-20 minutes to ensure all reaction centers are open.[8]

-

Measurement of F0 and Fm:

-

Measure the minimum fluorescence (F0) using a weak measuring light.

-

Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

-

Calculate the maximum quantum yield of photosystem II (Fv/Fm = (Fm - F0) / Fm).[9]

-

-

Induction of NPQ:

-

Expose the sample to a period of actinic (photosynthetically active) light of a specific intensity and duration (e.g., 600 µmol photons m⁻² s⁻¹ for 100 seconds).[8]

-

During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fm').

-

-

Calculation of NPQ:

-

Calculate NPQ at each saturating pulse using the formula: NPQ = (Fm - Fm') / Fm'.[9]

-

-

Relaxation of NPQ:

-

Turn off the actinic light and continue to apply saturating pulses in the dark to monitor the relaxation of NPQ.

-

Signaling Pathways and Experimental Workflows

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to proceed from β-carotene, with key enzymatic steps catalyzed by enzymes such as β-carotene hydroxylase and a violaxanthin de-epoxidase-like (VDL) protein.[14][15] The exact sequence and all enzymes involved are still under investigation.

Caption: Proposed biosynthetic pathway of this compound from β-carotene.

Energy Transfer in the Cryptophyte Antenna Complex

In cryptophytes, light energy is captured by both the phycobiliproteins in the lumen and the this compound-chlorophyll a/c proteins in the thylakoid membrane. This energy is then funneled to the photosystem reaction centers.

Caption: Energy transfer pathway in the cryptophyte light-harvesting antenna.

Non-Photochemical Quenching (NPQ) Workflow

The process of NPQ in cryptophytes is a rapid response to high light stress, involving the dissipation of excess energy as heat.

Caption: Workflow of non-photochemical quenching (NPQ) in cryptophytes.

General Experimental Workflow for this compound Research

This workflow outlines the key steps in studying the biological functions of this compound.

Caption: General experimental workflow for the study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Non-Photochemical Quenching in Cryptophyte Alga Rhodomonas salina Is Located in Chlorophyll a/c Antennae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ripe.illinois.edu [ripe.illinois.edu]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Field & Laboratory Protocols: Chapter 12 [hahana.soest.hawaii.edu]

- 8. Non-Photochemical Quenching in Cryptophyte Alga Rhodomonas salina Is Located in Chlorophyll a/c Antennae | PLOS One [journals.plos.org]

- 9. handheld.psi.cz [handheld.psi.cz]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]

- 14. An algal enzyme required for biosynthesis of the most abundant marine carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A key gene, violaxanthin de-epoxidase-like 1, enhances fucoxanthin accumulation in Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

Alloxanthin: A Definitive Chemotaxonomic Marker for the Phylum Cryptophyta

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate classification of microalgae is a cornerstone of phycological research and holds significant implications for various fields, including drug discovery, aquaculture, and environmental monitoring. Traditional taxonomic methods, relying on morphological characteristics, can be ambiguous and time-consuming. Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful and precise alternative. Within this discipline, specific pigments have emerged as reliable biomarkers for particular algal phyla. This technical guide focuses on alloxanthin, a unique acetylenic carotenoid, and elucidates its role as a definitive chemotaxonomic marker for the phylum Cryptophyta.

Cryptophytes are a diverse group of unicellular flagellates found in both marine and freshwater environments. They are distinguished by a unique cellular structure and pigment composition, which includes chlorophylls (B1240455) a and c₂, phycobiliproteins, and a specific suite of carotenoids. Among these, this compound is of paramount importance. Its presence is a consistent and exclusive trait of Cryptophyta, making it an invaluable tool for their identification and quantification in mixed phytoplankton populations. This guide provides a comprehensive overview of the data supporting this assertion, detailed experimental protocols for its analysis, and visualizations of the underlying biochemical and methodological frameworks.

Data Presentation: this compound Distribution Across Algal Phyla

The utility of this compound as a chemotaxonomic marker is predicated on its restricted distribution. The following tables summarize quantitative data on the presence and concentration of this compound in Cryptophyta and its absence in other major algal phyla.

Table 1: this compound and α-Carotene Content in Selected Cryptophyta Species [1]

| Strain | α-Carotene (pg/cell) | This compound (pg/cell) |

| Chroomonas sp. | 6.2 | 9.8 |

| Cryptomonas acuta | 6.9 | 7.0 |

| Cryptomonas irregularis | 5.9 | 6.4 |

| Cryptomonas ovata | 2.7 | 2.8 |

| Cryptomonas curvata | 5.6 | 7.6 |

| Rhodomonas falcata | 3.5 | 3.6 |

| Rhodomonas salina | - | - |

Note: Data for Rhodomonas salina was not available in a comparable format but its major carotenoids are reported to be this compound, monadoxanthin, and crocoxanthin.[2]

Table 2: Distribution of Major Diagnostic Pigments in Key Phytoplankton Classes [3][4][5]

| Pigment | Abbreviation | Cryptophyta | Chlorophyta | Rhodophyta | Bacillariophyta (Diatoms) | Dinophyta (Dinoflagellates) |

| This compound | Allo | Present | Absent | Absent | Absent | Absent |

| Chlorophyll b | Chl b | Absent | Present | Absent | Absent | Absent |

| Peridinin | Per | Absent | Absent | Absent | Absent | Present |

| Fucoxanthin (B1674175) | Fuco | Absent | Absent | Absent | Present | Present (in some) |

| Zeaxanthin | Zea | Present | Present | Present | Present | Present |

| Lutein | Lut | Absent | Present | Present (in some) | Absent | Absent |

| α-Carotene | α-Car | Present | Present (in some) | Present (in some) | Absent | Absent |

| β-Carotene | β-Car | Present | Present | Present | Present | Present |

As evidenced by the data, this compound is consistently present in representatives of the Cryptophyta, while it is characteristically absent from other major algal lineages such as Chlorophyta (green algae), Rhodophyta (red algae), and Bacillariophyta (diatoms).[3][4][5] This distinct distribution pattern firmly establishes this compound as a reliable biomarker for the identification of Cryptophytes.

Experimental Protocols

The accurate determination of this compound content relies on robust and standardized experimental procedures. The following sections detail the methodologies for the extraction and quantification of carotenoids from microalgal samples.

Protocol 1: Carotenoid Extraction from Cryptophyte Cultures

This protocol is adapted from methods optimized for the extraction of pigments from microalgae, including Cryptophytes such as Rhodomonas salina.[2][4][6]

Materials:

-

Lyophilized (freeze-dried) microalgal biomass

-

Absolute ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO)

-

Sonicator

-

Centrifuge and centrifuge tubes

-

Filtration apparatus with 0.22 µm membrane filters

-

Rotary evaporator or nitrogen stream evaporator

-

HPLC-grade solvents for resuspension (e.g., acetone (B3395972) or methanol:MTBE)

Procedure:

-

Sample Preparation: Weigh approximately 2 grams of lyophilized Cryptophyte biomass.

-

Solvent Addition: Suspend the biomass in 500 mL of absolute ethanol. Alternatively, for smaller samples, use an appropriate volume of DMSO, which has been shown to have strong cell permeability.[4][6]

-

Cell Disruption: Sonicate the mixture at 50 W and 30 kHz for 30 minutes. The sonication should be performed on ice and with constant stirring to prevent overheating and pigment degradation.[2]

-

Extraction: After sonication, continue to stir the mixture in the dark for at least 1 hour to ensure complete extraction.

-

Clarification: Centrifuge the extract at 4000 rpm for 10 minutes to pellet cell debris.

-

Filtration: Carefully decant and filter the supernatant through a 0.22 µm membrane filter to remove any remaining particulate matter.

-

Solvent Evaporation: Evaporate the solvent from the filtered extract using a rotary evaporator under vacuum or a gentle stream of nitrogen gas. This step should be performed in low light to minimize pigment degradation.

-

Resuspension: Resuspend the dried pigment extract in a known, small volume of a suitable solvent for HPLC analysis (e.g., 1 mL of acetone or a methanol:MTBE mixture).

-

Storage: Store the final extract at -20°C or lower in the dark until HPLC analysis.

Protocol 2: HPLC Analysis of this compound

This protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of phytoplankton pigments, including this compound.

Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phases and Gradient:

-

Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium (B1175870) acetate.

-

Solvent B: 90:10 (v/v) acetonitrile:water.

-

Solvent C: 100% ethyl acetate.

Gradient Program:

| Time (min) | % Solvent A | % Solvent B | % Solvent C |

| 0 | 100 | 0 | 0 |

| 5 | 0 | 100 | 0 |

| 45 | 0 | 30 | 70 |

| 50 | 0 | 0 | 100 |

| 55 | 0 | 0 | 100 |

| 60 | 0 | 100 | 0 |

| 65 | 100 | 0 | 0 |

| 70 | 100 | 0 | 0 |

Analysis Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20-100 µL

-

Detection Wavelength: 450 nm for carotenoids. A PDA detector allows for the acquisition of the full absorption spectrum for each peak, aiding in pigment identification.

-

Column Temperature: 25°C

Quantification:

-

Standard Preparation: Prepare a series of standard solutions of authentic this compound of known concentrations.

-

Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared sample extracts.

-

Concentration Determination: Identify the this compound peak in the sample chromatogram based on its retention time and absorption spectrum compared to the standard. Quantify the concentration using the calibration curve.

Mandatory Visualizations

Biochemical Pathway: Putative Biosynthesis of this compound

This compound is an acetylenic carotenoid, meaning it possesses a triple bond in its structure. While the precise enzymatic pathway for this compound biosynthesis in Cryptophytes has not been fully elucidated, it is hypothesized to proceed from zeaxanthin, a common carotenoid precursor. The formation of the acetylenic bond is a key step. A similar conversion occurs in the biosynthesis of diatoxanthin (B1232557) from diadinoxanthin (B97544) in diatoms, which involves a de-epoxidation reaction. It is plausible that a similar enzymatic mechanism is responsible for the formation of this compound from a precursor. The following diagram illustrates a putative pathway.

Experimental Workflow: Chemotaxonomic Identification of Cryptophyta

The following diagram outlines the complete workflow for the identification of Cryptophyta in an environmental or cultured sample using this compound as a chemotaxonomic marker.

Conclusion

The distinct and consistent presence of this compound in Cryptophyta, coupled with its absence in other major algal phyla, underscores its reliability as a chemotaxonomic marker. The experimental protocols detailed in this guide provide a robust framework for the extraction and quantification of this key pigment. By leveraging this compound as a biomarker, researchers and professionals in drug development and related fields can achieve more accurate and efficient identification of Cryptophytes. This chemotaxonomic approach not only enhances our fundamental understanding of algal diversity but also facilitates the targeted exploration of the biotechnological potential of this unique algal group. The continued refinement of analytical techniques and a deeper understanding of the biosynthetic pathways of unique carotenoids like this compound will further solidify the role of chemotaxonomy in modern phycology.

References

- 1. benchchem.com [benchchem.com]

- 2. archimer.ifremer.fr [archimer.ifremer.fr]

- 3. Green diatom mutants reveal an intricate biosynthetic pathway of fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of carotenoid extraction of a halophilic microalgae | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of carotenoid extraction of a halophilic microalgae - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Alloxanthin in Cryptophyte Photosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of alloxanthin in the photosynthetic processes of cryptophyte algae. This compound, a unique acetylenic carotenoid, is a key pigment in the light-harvesting machinery of these organisms, and it also plays a significant role in photoprotection. This document details the physicochemical properties of this compound, its biosynthesis, its function in light energy capture and transfer, and its involvement in non-photochemical quenching. Detailed experimental protocols for the study of this compound and its associated protein complexes are also provided.

Physicochemical Properties of this compound

This compound is a xanthophyll carotenoid characterized by the presence of two triple bonds within its polyene backbone. This structural feature significantly influences its spectroscopic and photophysical properties.

| Property | Value | Reference |

| Molecular Formula | C40H52O2 | [1] |

| Molecular Weight | 564.85 g/mol | [1] |

| S1 (1¹Bu) State Lifetime | 19 ps | [1] |

| S2 (2¹Ag) State Energy | Comparable to zeaxanthin (B1683548) | [1] |

| S1 Energy Transfer Efficiency to Chlorophyll (B73375) a | ~25% | [2] |

The Role of this compound in Light Harvesting

This compound is a major accessory pigment in the chlorophyll a/c-binding proteins (CACs) of cryptophytes, where it absorbs light in the blue-green region of the spectrum and transfers the excitation energy to chlorophyll a.

Energy Transfer Pathways

The transfer of energy from this compound to chlorophyll a occurs through two primary pathways:

-

S2 to Chlorophyll: A rapid transfer from the higher excited singlet state (S2) of this compound.

-

S1 to Chlorophyll: A slower transfer from the lower excited singlet state (S1) of this compound.[2]

The presence of triple bonds in this compound leads to a longer S1 lifetime compared to similar carotenoids without triple bonds, such as zeaxanthin (9 ps).[1] However, the efficiency of energy transfer from the S1 state is relatively low, at approximately 25%.[2] This suggests a potential regulatory role for this compound in light harvesting.[2]

The Role of this compound in Photoprotection

In conditions of excess light, photosynthetic organisms employ mechanisms to dissipate excess energy as heat, a process known as non-photochemical quenching (NPQ). In cryptophytes, NPQ is distinct from the xanthophyll cycle observed in higher plants and involves this compound.

Non-Photochemical Quenching in Cryptophytes

Cryptophytes exhibit a form of NPQ that resembles the rapidly reversible, energy-dependent quenching (qE) found in higher plants.[3] This process is activated by high light intensities (above ~150 µmol m⁻² s⁻¹) and is associated with the protonation of the chlorophyll a/c antennae.[3] Unlike in higher plants, this NPQ mechanism does not involve the enzymatic conversion of xanthophylls.[3] this compound is believed to play a direct role in this quenching process within the CAC antennae.

| Parameter | Value/Characteristic | Reference |

| NPQ Activation Threshold | > 150 µmol m⁻² s⁻¹ | [3] |

| NPQ Type | qE-like (rapidly reversible) | [3] |

| Xanthophyll Cycle | Absent | [3] |

| Quenching Location | Chlorophyll a/c antennae | [3] |

Biosynthesis of this compound

The biosynthesis of this compound proceeds through the general carotenoid pathway, starting from the precursor α-carotene. The key steps involve hydroxylation reactions to introduce hydroxyl groups onto the β- and ε-rings of α-carotene.

While the precise enzymes for the final steps to this compound in cryptophytes are not fully elucidated, the pathway is inferred from the well-characterized biosynthesis of lutein (B1675518) from α-carotene in other organisms.[4] The key enzymes are believed to be cytochrome P450 monooxygenases that catalyze the stereospecific hydroxylation of the carotenoid rings.[4]

Experimental Protocols

Pigment Extraction from Cryptophyte Algae

This protocol describes a general method for the extraction of pigments, including this compound, from cryptophyte cultures.

Materials:

-

Cryptophyte cell culture

-

Centrifuge

-

Freeze-dryer (optional)

-

Mortar and pestle or sonicator

-

100% Acetone (B3395972) (HPLC grade)[5]

-

Methanol (B129727) (HPLC grade)[6]

-

Chloroform (B151607) (HPLC grade)[7]

-

Microcentrifuge tubes

-

Vortex mixer

-

Syringe filters (0.2 µm)

Procedure:

-

Cell Harvesting: Harvest cryptophyte cells from the culture medium by centrifugation (e.g., 5000 x g for 10 minutes).

-

Cell Lysis:

-

Method A (Grinding): If starting with a cell pellet, it can be freeze-dried and then ground to a fine powder using a mortar and pestle with a small amount of solvent.[7]

-

Method B (Sonication): Resuspend the cell pellet in a small volume of extraction solvent and sonicate on ice to disrupt the cells.[6]

-

-

Solvent Extraction:

-

Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 5 minutes) to pellet cell debris.

-

Collection: Carefully transfer the supernatant containing the pigments to a clean tube.

-

Repeat Extraction (Optional): Repeat the extraction process with the pellet until the supernatant is colorless to ensure complete pigment recovery.[7]

-

Filtration: Filter the final pigment extract through a 0.2 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

-

Storage: Store the pigment extract at -20°C in the dark to prevent degradation.

HPLC Analysis of Algal Pigments

This protocol provides a general framework for the separation and quantification of this compound and other pigments using reverse-phase HPLC.

Instrumentation and Columns:

-

HPLC system with a diode array detector (DAD) or a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

Mobile Phase:

A common solvent system involves a gradient of two or more solvents. An example system is:

-

Solvent A: Acetonitrile:Methanol:0.1M Tris-HCl (pH 8.0) (84:2:14 v/v/v)[8]

-

Solvent B: Methanol:Ethyl acetate (B1210297) (68:32 v/v)[8]

Gradient Elution:

A typical linear gradient would be from 100% Solvent A to 100% Solvent B over a period of 15-30 minutes, followed by a re-equilibration step with Solvent A.[8][9]

Detection:

-

Monitor the absorbance at 440 nm for carotenoids and chlorophylls.[6]

-

Use the diode array detector to obtain the full absorption spectrum of each peak for pigment identification by comparison with known standards.

Isolation of this compound-Chlorophyll a/c Protein Complexes

This protocol outlines a general procedure for the isolation of intact pigment-protein complexes from cryptophyte thylakoid membranes.

Materials:

-

Cryptophyte cell culture

-

Buffer solutions (e.g., Tris-HCl with osmoticum like sorbitol)

-

Detergent (e.g., n-dodecyl-β-D-maltoside (β-DM))

-

Ultracentrifuge

-

Sucrose (B13894) density gradient solutions

Procedure:

-

Thylakoid Membrane Isolation:

-

Harvest cells and resuspend in a hypotonic buffer to induce osmotic shock and release cellular contents.

-

Homogenize the cells and isolate the thylakoid membranes by differential centrifugation.

-

-

Solubilization:

-

Resuspend the thylakoid membranes in a buffer containing a mild non-ionic detergent like β-DM to solubilize the membrane proteins while preserving their native structure.

-

-

Sucrose Density Gradient Ultracentrifugation:

-

Load the solubilized thylakoid membranes onto a continuous or step sucrose gradient.

-

Perform ultracentrifugation for several hours at high speed. The different pigment-protein complexes will separate into distinct colored bands based on their size and density.

-

-

Fraction Collection:

-

Carefully collect the colored bands corresponding to the this compound-chlorophyll a/c protein complexes.

-

-

Further Purification (Optional):

-

The collected fractions can be further purified using techniques like ion-exchange chromatography or size-exclusion chromatography.

-

Conclusion

This compound is an indispensable component of the photosynthetic apparatus in cryptophytes, contributing significantly to both light harvesting and photoprotection. Its unique chemical structure, featuring two triple bonds, imparts distinct photophysical properties that modulate energy transfer dynamics. The absence of a conventional xanthophyll cycle in cryptophytes highlights the specialized role of this compound in a novel non-photochemical quenching mechanism. The experimental protocols provided herein offer a foundation for the detailed investigation of this compound and its associated protein complexes, paving the way for a deeper understanding of its biological functions and potential applications.

References

- 1. Spectroscopic properties of the triple bond carotenoid this compound [inis.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. Non-Photochemical Quenching in Cryptophyte Alga Rhodomonas salina Is Located in Chlorophyll a/c Antennae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for plant lutein biosynthesis from α-carotene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcsrr.org [ijcsrr.org]

- 6. epic.awi.de [epic.awi.de]

- 7. docs.nrel.gov [docs.nrel.gov]

- 8. Carotenoid Pigment Analysis in Leaf Extracts by HPLC - UNFINISHED [protocols.io]

- 9. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]

Alloxanthin: A Technical Guide to its Role as a Biomarker for Cryptophyte Algal Blooms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Algal blooms, the rapid increase or accumulation in the population of algae in freshwater or marine water systems, can have significant impacts on aquatic ecosystems and human health. The monitoring and identification of the phytoplankton species responsible for these blooms are crucial for effective management and mitigation strategies. Cryptophytes, a class of algae characterized by the presence of unique pigments, are often associated with these blooms. Alloxanthin, a specific carotenoid found predominantly in cryptophytes, serves as a robust and reliable biomarker for their detection and quantification. This technical guide provides an in-depth overview of the use of this compound as an indicator of cryptophyte algal blooms, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

This compound as a Specific Biomarker

This compound is a xanthophyll pigment that plays a role in light-harvesting and photoprotection within cryptophyte cells. Its presence is highly specific to this algal class, making it an excellent diagnostic tool for identifying and estimating the biomass of cryptophytes within a mixed phytoplankton community. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used to separate and quantify this compound from other phytoplankton pigments.

Quantitative Data Presentation

The concentration of this compound in water samples can be directly correlated with the abundance of cryptophytes. The following tables summarize quantitative data from various studies, illustrating the relationship between this compound levels, cryptophyte cell counts, and the ratio of this compound to chlorophyll (B73375) a, another key indicator of phytoplankton biomass.

| Study Location | Cryptophyte Abundance (cells L⁻¹) | This compound Concentration (ng L⁻¹) | Reference |

| Krka River Estuary, Adriatic Sea | 7.9 x 10⁶ (maximum) | 2312 (maximum) | [1] |

| Lake Taihu, China | Undetected before ~1995, generally increased in recent sediments | Concentrations increased in recent sediments | [2] |

| Port Dickson, Strait of Malacca | Not specified | 0.1 - 0.95 µg L⁻¹ (average) | [3] |

Table 1: this compound Concentrations during Cryptophyte Blooms. This table presents reported this compound concentrations during documented cryptophyte bloom events in different aquatic environments.

| Cryptophyte Species | This compound:Chlorophyll a Ratio (w/w) | Growth Conditions | Reference |

| Various Freshwater Species | 0.25 - 0.35 | Field data from various trophic statuses | [4] |

| Marine Species | Generally lower than freshwater species | Western Equatorial Pacific field data | [4] |

Table 2: this compound to Chlorophyll a Ratios in Cryptophytes. This table shows the typical weight-to-weight ratios of this compound to chlorophyll a found in cryptophyte populations. This ratio can be a useful metric for estimating the contribution of cryptophytes to the total phytoplankton biomass.

Experimental Protocols

The accurate quantification of this compound is paramount for its use as a biomarker. The following section details a comprehensive experimental protocol for the analysis of this compound in water samples using High-Performance Liquid Chromatography (HPLC).

Protocol: Quantification of this compound in Water Samples by HPLC

1. Sample Collection and Filtration:

-

Collect water samples from the desired depth using appropriate sampling equipment (e.g., Niskin bottles).

-

Filter a known volume of water (typically 1-2 liters, depending on phytoplankton density) through a glass fiber filter (e.g., Whatman GF/F, 0.7 µm pore size) under low vacuum and subdued light.

-

Immediately after filtration, fold the filter in half, blot it dry, and place it in a cryovial.

-

Flash-freeze the filter in liquid nitrogen and store at -80°C until extraction to prevent pigment degradation.[5]

2. Pigment Extraction:

-

Place the frozen filter in a centrifuge tube with 3-5 mL of 90% acetone.

-

Disrupt the cells and extract the pigments by sonication or mechanical grinding.

-

Allow the extraction to proceed for 24 hours at -20°C in the dark to ensure complete pigment recovery.

-

Centrifuge the extract at 4000 x g for 10 minutes at 4°C to pellet the filter and cellular debris.

-

Carefully transfer the supernatant to a clean vial.

3. HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is required. A C18 reversed-phase column is typically used for pigment separation.

-

Mobile Phase: A common mobile phase gradient system involves two or three solvents. For example:

-

Solvent A: 80:20 methanol:0.5 M ammonium (B1175870) acetate

-

Solvent B: 90:10 acetonitrile:water

-

Solvent C: Ethyl acetate

-

-

Gradient Elution: A typical gradient program starts with a high concentration of the weaker solvent (A) and gradually increases the concentration of the stronger solvents (B and C) to elute the pigments based on their polarity.

-

Detection: Monitor the eluting pigments at 450 nm, the characteristic absorption maximum for many carotenoids, including this compound. A full spectrum (400-700 nm) should be recorded using the PDA detector to confirm pigment identity based on its unique absorption spectrum.

-

Quantification: Create a standard curve using a certified this compound standard of known concentration. The concentration of this compound in the sample extract can then be determined by comparing its peak area to the standard curve.

4. Data Calculation:

-

Calculate the concentration of this compound in the original water sample using the following formula:

This compound (ng L⁻¹) = (C_extract * V_extract) / V_filtered

Where:

-

C_extract is the concentration of this compound in the extract (ng mL⁻¹) determined from the HPLC analysis.

-

V_extract is the total volume of the solvent used for extraction (mL).

-

V_filtered is the volume of water filtered (L).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biological processes and the analytical methodology, the following diagrams have been generated using the Graphviz DOT language.

Caption: Proposed biosynthetic pathway of this compound from zeaxanthin in cryptophytes.

Caption: Experimental workflow for the quantification of this compound using HPLC.

Conclusion

This compound is an indispensable tool for researchers and scientists studying algal blooms. Its high specificity to cryptophytes allows for accurate and reliable detection and quantification of this algal group. The standardized HPLC protocol detailed in this guide provides a robust methodology for obtaining precise quantitative data. By utilizing this compound as a biomarker, the scientific community can gain deeper insights into the dynamics of algal blooms, leading to improved monitoring, management, and potential development of targeted mitigation strategies. The presented data and visualizations serve as a valuable resource for professionals in the fields of aquatic science, environmental monitoring, and drug discovery from natural products.

References

Alloxanthin as a Biomarker in Aquatic Food Web Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloxanthin, a specific carotenoid pigment, serves as a crucial biomarker for the presence and biomass of cryptophyte algae in aquatic ecosystems. Due to its unique presence in this algal group, this compound provides a powerful tool for tracing the flow of energy and organic matter from these primary producers through various trophic levels. Cryptophytes are recognized as a high-quality food source for zooplankton due to their rich composition of essential fatty acids and amino acids. Consequently, tracking the transference of this compound offers valuable insights into predator-prey relationships and the overall structure and function of aquatic food webs. This technical guide provides an in-depth overview of the role of this compound in aquatic food web studies, including quantitative data, detailed experimental protocols, and visualizations of key processes.

Data Presentation: this compound Concentrations in Aquatic Ecosystems

The concentration of this compound can vary significantly depending on the specific organism, environmental conditions, and trophic level. The following tables summarize quantitative data reported in the literature for this compound content in phytoplankton, zooplankton, and sediment, providing a baseline for comparative studies.

Table 1: this compound Content in Phytoplankton

| Species/Group | Condition | This compound Content | This compound:Chl a Ratio | Reference |

| Rhodomonas marina | Low Light (Exponential Growth) | 2.5 pg cell⁻¹ | - | [1] |

| Rhodomonas marina | High Light (Exponential Growth) | 2.3 pg cell⁻¹ | Increased 1.9-fold from low to high light | [1] |

| Rhodomonas marina | Nitrogen Replete (Exponential Growth) | 1.99 pg cell⁻¹ | 0.44 | [1] |

| Rhodomonas marina | Nitrogen Deplete (Stationary Phase) | 1.09 pg cell⁻¹ | 4.00 | [1] |

| Rhodomonas baltica | Nitrogen Replete (Exponential Growth) | - | 0.35 | [1] |

| Rhodomonas salina | Nitrogen Replete (Exponential Growth) | - | 0.36 | [1] |

| Chroomonas vectensis | Nitrogen Replete (Exponential Growth) | - | 0.56 | [1] |

Table 2: this compound Content in Zooplankton

| Species/Group | Location/Study | This compound Content (µg/g dry weight) | Key Finding | Reference |

| Copepod (Arctodiaptomus salinus) | Lake Shira | Up to 80 µg/g | High selective consumption of cryptophytes | [2] |

Table 3: this compound Content in Sediments

| Location | Sediment Type | This compound Concentration | Note | Reference |

| Trout Lake, Wisconsin | Oxic and Reducing Basins | - | Relatively high preservation | [3] |

| Long Pond, GA, USA | Lake Sediment Core | Variable (nmol pigment g⁻¹ organic matter) | Used to reconstruct historical phytoplankton communities | [4] |

| Ems-Dollard Estuary | Intertidal Mudflat | Low | Poor preservation due to exposure to light and air | |

| Laajalahti Bay | Eutrophic brackish coastal inlet | Dominant carotenoid | Indicates the importance of cryptophytes |

Experimental Protocols